molecular formula C19H22N2O2S B3600596 2-(ethylsulfonyl)-1-(2,4,6-trimethylbenzyl)-1H-benzimidazole

2-(ethylsulfonyl)-1-(2,4,6-trimethylbenzyl)-1H-benzimidazole

Cat. No.: B3600596
M. Wt: 342.5 g/mol
InChI Key: FNYBRDXOBJQQLL-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-1-(2,4,6-trimethylbenzyl)-1H-benzimidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole core substituted with an ethylsulfonyl group and a 2,4,6-trimethylbenzyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-1-(2,4,6-trimethylbenzyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Ethylsulfonyl Group: The benzimidazole core can be sulfonylated using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2,4,6-Trimethylbenzyl Group: The final step involves the alkylation of the sulfonylated benzimidazole with 2,4,6-trimethylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-1-(2,4,6-trimethylbenzyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzimidazole core can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the benzimidazole core can produce various hydrogenated benzimidazole compounds.

Scientific Research Applications

2-(ethylsulfonyl)-1-(2,4,6-trimethylbenzyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-1-(2,4,6-trimethylbenzyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl and 2,4,6-trimethylbenzyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfonyl)-1-(2,4,6-trimethylbenzyl)-1H-benzimidazole
  • 2-(ethylsulfonyl)-1-(2,4,6-trimethylphenyl)-1H-benzimidazole
  • 2-(ethylsulfonyl)-1-(2,4,6-dimethylbenzyl)-1H-benzimidazole

Uniqueness

2-(ethylsulfonyl)-1-(2,4,6-trimethylbenzyl)-1H-benzimidazole is unique due to the specific combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the ethylsulfonyl group enhances its solubility and stability, while the 2,4,6-trimethylbenzyl group provides steric hindrance and electronic effects that influence its interactions with molecular targets.

Properties

IUPAC Name

2-ethylsulfonyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-5-24(22,23)19-20-17-8-6-7-9-18(17)21(19)12-16-14(3)10-13(2)11-15(16)4/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYBRDXOBJQQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(ethylsulfonyl)-1-(2,4,6-trimethylbenzyl)-1H-benzimidazole
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2-(ethylsulfonyl)-1-(2,4,6-trimethylbenzyl)-1H-benzimidazole
Reactant of Route 3
2-(ethylsulfonyl)-1-(2,4,6-trimethylbenzyl)-1H-benzimidazole
Reactant of Route 4
2-(ethylsulfonyl)-1-(2,4,6-trimethylbenzyl)-1H-benzimidazole
Reactant of Route 5
2-(ethylsulfonyl)-1-(2,4,6-trimethylbenzyl)-1H-benzimidazole
Reactant of Route 6
2-(ethylsulfonyl)-1-(2,4,6-trimethylbenzyl)-1H-benzimidazole

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